[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid
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Overview
Description
Scientific Research Applications
- CHEMBL610179 exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Preclinical studies suggest that it may interfere with key cellular pathways involved in cancer progression .
- Inflammation plays a crucial role in various diseases. Studies have explored the anti-inflammatory effects of CHEMBL610179 . It appears to modulate inflammatory pathways, making it a candidate for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- Neurodegenerative disorders like Alzheimer’s and Parkinson’s disease are characterized by neuronal damage. CHEMBL610179 has shown neuroprotective potential by reducing oxidative stress, inflammation, and neuronal apoptosis. Researchers are investigating its role in preventing or slowing down neurodegeneration .
- Cardiovascular diseases remain a global health concern. Some studies suggest that CHEMBL610179 may have vasodilatory effects, potentially improving blood flow and reducing hypertension. Its impact on endothelial function and vascular health is an area of ongoing research .
- Researchers have explored the antimicrobial properties of CHEMBL610179 . It exhibits inhibitory effects against certain bacterial and fungal strains. Investigations continue to determine its mechanism of action and potential clinical applications .
- Metabolic syndrome, diabetes, and obesity are interconnected conditions. CHEMBL610179 has been studied for its impact on glucose metabolism, lipid regulation, and adipose tissue function. It may offer insights into novel therapeutic approaches for metabolic disorders .
Anticancer Activity
Anti-inflammatory Properties
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Activity
Metabolic Disorders and Obesity
These applications highlight the diverse potential of CHEMBL610179 across various scientific domains. Keep in mind that research is ongoing, and further studies are needed to fully understand its mechanisms and clinical implications. If you’d like more detailed information on any specific area, feel free to ask
Mechanism of Action
Target of Action
CHEMBL610179, also known as 2-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid, primarily targets the LPA3 receptor . The LPA3 receptor is a G-protein coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound acts as an antagonist at the LPA3 receptor . This means it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal response. The inhibition of the LPA3 receptor by CHEMBL610179 results in a decrease in intracellular calcium response .
Biochemical Pathways
Given its antagonistic action on the lpa3 receptor, it is likely to impact pathways involving intracellular calcium signaling . Calcium signaling plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of CHEMBL610179’s action primarily involve the inhibition of the LPA3 receptor and the subsequent decrease in intracellular calcium response . This can potentially influence various cellular processes, including cell proliferation, differentiation, and apoptosis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O7/c19-14(20)8-17-15(21)12-5-4-11(7-13(12)16(17)22)25-10-3-1-2-9(6-10)18(23)24/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGPSFDLTPNHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid |
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